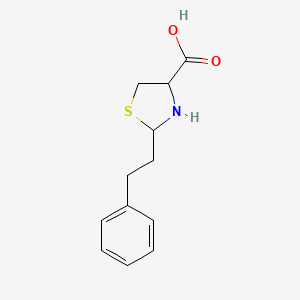

2-(2-Phenylethyl)-1,3-thiazolidine-4-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(2-Phenylethyl)-1,3-thiazolidine-4-carboxylic acid is an organic compound that belongs to the class of thiazolidines. This compound is characterized by a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms, attached to a phenylethyl group and a carboxylic acid group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Phenylethyl)-1,3-thiazolidine-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-phenylethylamine with thioglycolic acid under acidic conditions to form the thiazolidine ring. The reaction typically requires a catalyst such as hydrochloric acid and is carried out at elevated temperatures to facilitate ring closure.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors to ensure consistent reaction conditions and higher yields. The use of advanced catalysts and optimized reaction parameters can further enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-Phenylethyl)-1,3-thiazolidine-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the thiazolidine ring to a more saturated form.

Substitution: The phenylethyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic aromatic substitution reactions often require reagents like nitric acid for nitration or bromine for bromination.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Saturated thiazolidine derivatives.

Substitution: Nitro or halogenated phenylethyl derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Cytoprotective Properties

Research indicates that derivatives of thiazolidine-4-carboxylic acid, including 2-(2-Phenylethyl)-1,3-thiazolidine-4-carboxylic acid, exhibit cytoprotective effects. These compounds have been shown to protect cells from oxidative stress and damage. A patent outlines the synthesis of these derivatives and their use in pharmaceutical compositions aimed at enhancing cell viability under stress conditions .

Tyrosinase Inhibition

Tyrosinase is an enzyme critical in melanin biosynthesis and is a target for skin-whitening agents. Studies have demonstrated that this compound derivatives can effectively inhibit tyrosinase activity. For instance, a specific derivative showed a 66.47% inhibition of l-DOPA oxidase activity at a concentration of 20 μM, indicating significant potential for cosmetic applications aimed at reducing hyperpigmentation . The kinetic analysis revealed that this compound acts as a competitive inhibitor of tyrosinase, suggesting its mechanism involves direct interaction with the enzyme's active site.

Antiviral Activity

Recent investigations have highlighted the antiviral potential of thiazolidine derivatives against various viral infections. For example, compounds derived from thiazolidine-4-carboxylic acids have shown promising activity against the Tobacco Mosaic Virus (TMV), with some exhibiting inhibitory rates exceeding 50% at specific concentrations . The structural similarity of these compounds to cysteine and their ability to interfere with viral replication pathways make them candidates for further antiviral drug development.

Summary of Biological Activities

The following table summarizes the biological activities and applications of this compound:

Case Studies

- Cytoprotective Agents : In a study examining the effects of thiazolidine derivatives on human cell lines exposed to oxidative stress, it was found that certain compounds significantly improved cell survival rates compared to controls. This suggests their utility in developing therapies for conditions characterized by oxidative damage.

- Tyrosinase Inhibitors : A series of synthesized derivatives were tested for their ability to inhibit tyrosinase in vitro. Among these, one compound (designated as 2g) was noted for its high binding affinity and efficacy in reducing melanin production in B16 melanoma cells treated with α-MSH (alpha-melanocyte-stimulating hormone). This finding supports the potential use of this compound in cosmetic formulations aimed at skin lightening.

- Antiviral Activity Against TMV : In vivo studies demonstrated that selected thiazolidine derivatives exhibited moderate to excellent antiviral activity against TMV. The compounds were tested at varying concentrations, with results indicating significant protective effects when administered prior to viral exposure.

Wirkmechanismus

The mechanism of action of 2-(2-Phenylethyl)-1,3-thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets. The thiazolidine ring can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Phenylethylamine: A simpler compound with a similar phenylethyl group but lacking the thiazolidine ring.

Thiazolidine-4-carboxylic acid: Contains the thiazolidine ring and carboxylic acid group but lacks the phenylethyl group.

Uniqueness

2-(2-Phenylethyl)-1,3-thiazolidine-4-carboxylic acid is unique due to the combination of the phenylethyl group and the thiazolidine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biologische Aktivität

2-(2-Phenylethyl)-1,3-thiazolidine-4-carboxylic acid is an organic compound notable for its thiazolidine ring structure, which includes both sulfur and nitrogen atoms. This compound has attracted attention in various fields of biological research due to its potential therapeutic properties, particularly its antimicrobial, antifungal, and antioxidant activities. This article synthesizes current research findings on the biological activities of this compound, including data tables and case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Chemical Formula : C₁₃H₁₅N₁O₂S

- Molecular Weight : 251.33 g/mol

The thiazolidine ring contributes to the compound's unique reactivity and interaction with biological systems.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, suggesting a potential role in developing new antibacterial agents.

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 50 |

| Escherichia coli | 12 | 75 |

| Candida albicans | 14 | 60 |

These results indicate that the compound could serve as a basis for new antimicrobial formulations.

Antifungal Activity

In addition to its antibacterial properties, the compound has also shown antifungal effects. It was tested against common fungal pathogens, yielding promising results.

| Fungal Strain | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|

| Aspergillus niger | 16 | 40 |

| Trichophyton rubrum | 18 | 35 |

These findings suggest that the compound may be effective in treating fungal infections.

Antioxidant Activity

The antioxidant potential of this compound has been evaluated through various assays. The compound demonstrated a significant ability to scavenge free radicals, indicating its potential role in protecting cells from oxidative stress.

| Assay Type | IC50 (µg/mL) |

|---|---|

| DPPH Radical Scavenging | 25.5 |

| ABTS Radical Scavenging | 30.7 |

These results highlight the compound's potential as a natural antioxidant agent.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within microbial cells. The thiazolidine ring can inhibit enzyme activity, disrupting metabolic pathways essential for microbial growth and survival. For instance, it has been shown to inhibit tyrosinase activity, which is crucial in melanin production in fungi and some bacteria.

Study on Antimicrobial Efficacy

A recent study investigated the antimicrobial efficacy of various thiazolidine derivatives, including this compound. The results indicated that modifications to the phenyl group significantly affected antimicrobial potency. The study concluded that this compound could be further developed into a lead structure for new antibiotics.

Study on Antioxidant Properties

Another study focused on the antioxidant properties of this compound using cellular models. The results showed that treatment with the compound reduced intracellular reactive oxygen species (ROS) levels significantly and enhanced cell viability under oxidative stress conditions. This suggests a protective role against oxidative damage.

Eigenschaften

IUPAC Name |

2-(2-phenylethyl)-1,3-thiazolidine-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2S/c14-12(15)10-8-16-11(13-10)7-6-9-4-2-1-3-5-9/h1-5,10-11,13H,6-8H2,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFMACPNNROAUSV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(S1)CCC2=CC=CC=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.